molecular formula C19H18ClNO2S B2984880 3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 2034519-28-1

3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2984880
CAS No.: 2034519-28-1
M. Wt: 359.87
InChI Key: FHNYWBYZLDCTTF-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is a chemical compound for research and development purposes. The compound features a propanamide core structure substituted with a 3-chlorophenyl group at the 3-position. The amide nitrogen is differentially alkylated with furan-2-ylmethyl and thiophen-3-ylmethyl groups, incorporating both oxygen and sulfur-containing heterocycles. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. Heterocyclic compounds like furan and thiophene are prevalent in pharmaceuticals and biologically active molecules, often contributing to desired pharmacokinetic properties and target binding . Similarly, propanamide derivatives are frequently explored as key scaffolds in the synthesis of potential therapeutic agents. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2S/c20-17-4-1-3-15(11-17)6-7-19(22)21(12-16-8-10-24-14-16)13-18-5-2-9-23-18/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNYWBYZLDCTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is a complex organic compound characterized by its unique structural features, including a propanamide backbone and various aromatic and heterocyclic moieties. This combination suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C19H18ClNO2SC_{19}H_{18}ClNO_2S, with a molecular weight of approximately 359.87 g/mol. The presence of functional groups such as the chlorophenyl, furan, and thiophene rings is indicative of possible interactions with biological targets.

PropertyValue
Molecular FormulaC19H18ClNO2SC_{19}H_{18}ClNO_2S
Molecular Weight359.87 g/mol
IUPAC NameThis compound
CAS Number2034416-26-5

Biological Activity Overview

Research indicates that compounds containing furan and thiophene moieties often exhibit notable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural characteristics of this compound suggest that it may possess similar activities.

Anticancer Activity

Furan derivatives have been studied extensively for their anticancer properties. For instance, certain furan-based compounds have demonstrated significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and disruption of cellular processes. The chlorophenyl group may enhance these effects by increasing lipophilicity and facilitating receptor interactions .

Case Study:
In a study examining the cytotoxic effects of furan derivatives, several compounds were tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Antimicrobial Activity

The presence of thiophene in this compound also suggests potential antimicrobial properties. Thiophene derivatives have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Research Findings:
A comparative study highlighted that thiophene-based amides showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This emphasizes the therapeutic potential of compounds like this compound in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in evaluating the biological efficacy of this compound. The combination of chlorobenzene, furan, and thiophene moieties may provide synergistic effects that enhance overall biological activity compared to simpler analogs.

Compound NameStructural FeaturesBiological Activity
Furan DerivativesContains furan moietyAnticancer activity
Thiophene-Based AmidesContains thiophene moietyAntimicrobial properties
4-Chlorobenzamide DerivativesContains chlorobenzenePotential anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heteroaromatic N-Substituents

N-(Furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide (CAS 2034422-66-5, )
  • Structure : Shares the N-(furan-2-ylmethyl) and N-(thiophen-ethyl) groups but substitutes the 3-chlorophenyl with a 4-(methylsulfonyl)phenyl group.
  • Biological Relevance : Sulfonyl groups are common in enzyme inhibitors (e.g., COX-2), suggesting possible anti-inflammatory activity .
N-(Furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS 1797318-14-9, )
  • Structure : Replaces the 3-chlorophenyl with a 4-(trifluoromethyl)phenyl group.
  • Properties : The trifluoromethyl group increases lipophilicity (logP) and metabolic stability compared to the chlorophenyl analog. Molecular weight: 407.5 g/mol .
PARP1-IN-8 ()
  • Structure : N-(3-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide.
  • Activity : Inhibits PARP1 with IC50 = 97 nM, highlighting the importance of the 3-chlorophenyl group in target binding.
  • Divergence: The phthalazinone moiety distinguishes it from the target compound, which lacks fused heterocycles .

Analogs with Modified Aryl Groups

2-(4-Iodophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3s) ()
  • Structure : Features a 4-iodophenyl group and methylthio side chain.
  • Spectroscopic Data : ¹H NMR (CDCl3): δ 7.65 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 2.55 (s, 3H, SCH3).
  • Key Difference : The iodine atom enhances steric bulk and radiosensitivity, making it suitable for imaging applications .
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()
  • Structure : Combines a 3-chlorophenethyl group with a naphthalene moiety.
  • Synthesis : Prepared via amide coupling between 2-(3-chlorophenyl)ethan-1-amine and naproxen.

Piperazine-Containing Propanamide Derivatives ()

2-[(Cyclohexanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (3w)
  • Structure : Incorporates a piperazine ring and fluorophenyl group.
  • Yield : 32% (lower than simpler propanamides due to synthetic complexity) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound C19H17ClN2O2S 380.87 3-Chlorophenyl, furan/thiophen-methyl Unknown; structural analog data used
N-(Furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-ethyl)propanamide C21H23NO4S2 417.5 4-Sulfonylphenyl Potential enzyme inhibition
PARP1-IN-8 C20H14ClN3O2 363.8 Phthalazinone, 3-chlorophenyl PARP1 inhibitor (IC50 = 97 nM)
2-(4-Iodophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3s) C17H15F3INO2S 469.27 4-Iodophenyl, methylthio Imaging/therapeutic candidate

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a 3-chlorophenyl group, a furan-2-ylmethyl moiety, and a thiophen-3-ylmethyl group. The chlorophenyl group enhances electrophilic substitution reactivity due to the electron-withdrawing chlorine atom, while the heterocyclic furan and thiophene rings contribute to π-π stacking interactions and potential hydrogen bonding. These features make it suitable for studies in ligand-receptor interactions or as a precursor in multi-step syntheses .

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step approach is typical:

Chlorination : Introduce the 3-chlorophenyl group via Friedel-Crafts alkylation or electrophilic substitution.

Heterocycle formation : Construct the furan and thiophene rings using cyclization reactions (e.g., Paal-Knorr synthesis for thiophene).

Amide coupling : React the chlorophenyl propanoyl chloride with furan-2-ylmethyl and thiophen-3-ylmethyl amines using carbodiimide coupling agents (e.g., DCC or EDC) in solvents like DMF or DCM .

Q. How can its purity and identity be verified post-synthesis?

  • Analytical methods : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
  • Spectroscopic confirmation :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for chlorophenyl), furan (δ 6.2–6.5 ppm), and thiophene (δ 7.1–7.3 ppm).
    • HRMS : Expected molecular ion [M+H]⁺ at m/z 375.08 (C₁₉H₁₈ClNO₂S) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

  • Solvent selection : Replace DMF with DCM to reduce side reactions during amide coupling .
  • Catalyst screening : Test alternative coupling agents (e.g., HATU vs. DCC) to improve efficiency.
  • Temperature control : Maintain 0–5°C during amine deprotonation to minimize hydrolysis .

Q. How to resolve contradictions in reported biological activity data for this compound?

If conflicting results arise in enzyme inhibition assays:

  • Validate assay conditions : Check buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤1%).
  • Purity verification : Re-analyze batches using LC-MS to rule out impurities.
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational methods are suitable for modeling its interactions with biological targets?

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs).
  • MD simulations : Simulate ligand-protein binding in explicit solvent (GROMACS/AMBER) to assess stability.
  • QSAR : Corrogate substituent effects (e.g., chlorine position) on activity using MOE or Schrödinger .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Vary substituents : Synthesize analogs with:
    • Longer/shorter alkyl chains (e.g., acetamide vs. butanamide) .
    • Alternative halogens (e.g., Br or F instead of Cl) .
  • Assay design : Test derivatives in parallel for solubility (logP), metabolic stability (microsomal assays), and target binding (IC₅₀ determination) .

Q. How to troubleshoot low reaction efficiency in the amide coupling step?

  • Activation monitoring : Use FTIR to confirm carbonyl activation (C=O stretch at ~1700 cm⁻¹).
  • Amine accessibility : Pre-deprotonate amines with TEA or DIEA in anhydrous conditions.
  • Workup optimization : Extract unreacted reagents with ethyl acetate/water partitions .

Specialized Methodological Considerations

Q. What techniques are recommended for studying its metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Oxidative hotspots : Monitor furan and thiophene rings for CYP450-mediated oxidation using trapped metabolite analysis .

Q. How to investigate its potential in polymer/materials science?

  • Crosslinking studies : Utilize thiophene’s conjugation for electropolymerization (cyclic voltammetry in acetonitrile/Bu₄NPF₆).
  • Thermal stability : Analyze via TGA (decomposition onset >200°C expected due to aromatic groups) .

Q. What strategies mitigate toxicity concerns in preclinical studies?

  • In silico prediction : Use ProTox-II or Derek Nexus to flag structural alerts (e.g., reactive thiophene-S-oxide).
  • In vitro cytotoxicity : Screen in HepG2 cells (MTT assay) with EC₅₀ thresholds <100 μM .

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